![molecular formula C10H9ClN6 B14142951 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is a heterocyclic compound with a pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine typically involves the condensation of 4-chloro-6-hydrazinylpyrimidine with pyridine-3-carbaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.
Condensation Reactions: The hydrazinyl group allows for condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Condensation: Often carried out with aldehydes or ketones in ethanol or methanol under reflux conditions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Major Products
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
科学研究应用
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine has been explored for its potential as a kinase inhibitor, particularly targeting CDK2, which is a crucial enzyme in cell cycle regulation . This makes it a promising candidate for cancer therapy. Additionally, its derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
作用机制
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2 complex. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Pyrido[2,3-d]pyrimidine Derivatives: Known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is unique due to its specific structural features that allow for effective binding to the CDK2 enzyme. Its hydrazinyl group provides additional sites for chemical modification, potentially enhancing its biological activity and selectivity.
属性
分子式 |
C10H9ClN6 |
|---|---|
分子量 |
248.67 g/mol |
IUPAC 名称 |
6-chloro-4-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H9ClN6/c11-9-8(12)10(15-6-14-9)17-16-5-7-2-1-3-13-4-7/h1-6H,12H2,(H,14,15,17)/b16-5+ |
InChI 键 |
YEOJTPXDJXAHEL-FZSIALSZSA-N |
手性 SMILES |
C1=CC(=CN=C1)/C=N/NC2=C(C(=NC=N2)Cl)N |
规范 SMILES |
C1=CC(=CN=C1)C=NNC2=C(C(=NC=N2)Cl)N |
溶解度 |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


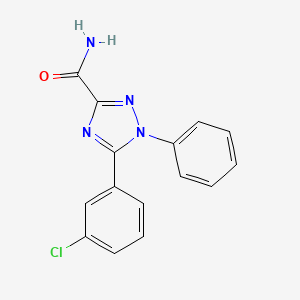
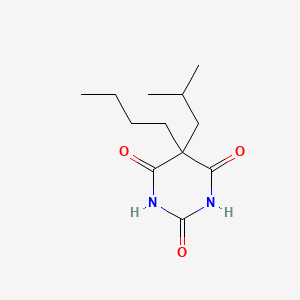
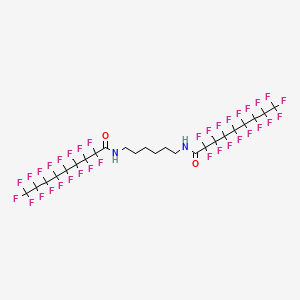
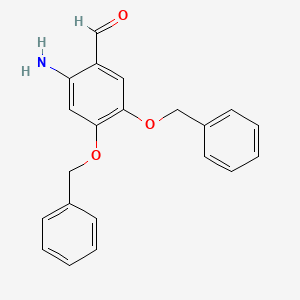
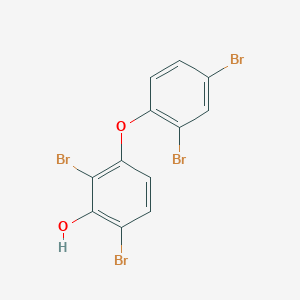
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
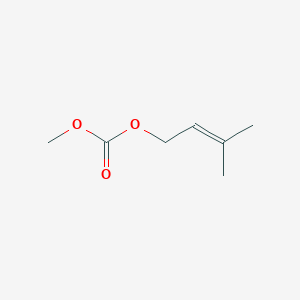
![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)

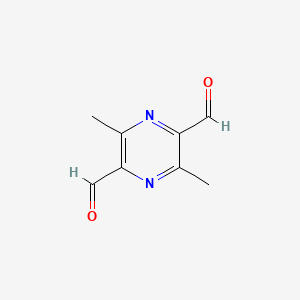
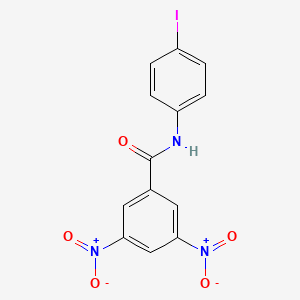
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
